(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 403671-98-7
VCID: VC21125306
InChI: InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
SMILES: C1C(C2=CC=CC=C2C1O)N
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

CAS No.: 403671-98-7

Cat. No.: VC21125306

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol - 403671-98-7

Specification

CAS No. 403671-98-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
Standard InChI Key PRVIGUZMXLBANS-IUCAKERBSA-N
Isomeric SMILES C1[C@@H](C2=CC=CC=C2[C@H]1O)N
SMILES C1C(C2=CC=CC=C2C1O)N
Canonical SMILES C1C(C2=CC=CC=C2C1O)N

Introduction

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral organic compound belonging to the indene class, characterized by a bicyclic structure consisting of a five-membered ring fused to a six-membered ring. This compound is particularly notable for its amino and hydroxyl groups, making it an amine alcohol and a valuable chiral building block in asymmetric synthesis.

Synthesis Methods

The synthesis of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol can be achieved through several methods, including the reduction of suitable precursors such as nitro or imine derivatives of indanone. A common method involves the catalytic hydrogenation of 3-nitro-2,3-dihydro-1H-inden-1-one using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired amino alcohol with high stereoselectivity.

Applications and Biological Activity

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has diverse applications across various scientific fields:

  • Chemistry: It serves as a crucial chiral building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis.

  • Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

  • Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

  • Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

The compound's amino and hydroxyl groups allow it to bind to enzyme active sites, potentially acting as an inhibitor or activator depending on the context. It may influence enzymatic pathways relevant in drug metabolism or therapeutic interventions.

Mechanism of Action

The mechanism by which (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Recent research indicates that this compound interacts primarily with glutathione peroxidase 4 (GPX4), an enzyme critical for cellular oxidative stress management. By inhibiting GPX4, the compound can induce ferroptosis, a regulated form of cell death associated with cancer therapy, highlighting its potential as a targeted therapeutic agent in oncology.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide insights into the structural characteristics and purity of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol.

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